molecular formula C16H22I2 B14237593 1-Iodo-2-(6-iododec-5-EN-5-YL)benzene CAS No. 324743-17-1

1-Iodo-2-(6-iododec-5-EN-5-YL)benzene

Cat. No.: B14237593
CAS No.: 324743-17-1
M. Wt: 468.15 g/mol
InChI Key: VCSBHJRMCRNUFG-UHFFFAOYSA-N
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Description

1-Iodo-2-(6-iododec-5-EN-5-YL)benzene is a chemical compound with the molecular formula C16H22I2. It is characterized by the presence of two iodine atoms attached to a benzene ring and a dec-5-en-5-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Iodo-2-(6-iododec-5-EN-5-YL)benzene typically involves the iodination of a precursor compound. One common method is the reaction of 2-(6-iododec-5-EN-5-YL)benzene with iodine in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-2-(6-iododec-5-EN-5-YL)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Iodo-2-(6-iododec-5-EN-5-YL)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a radiolabeling agent in biological assays.

    Medicine: Explored for its use in the development of radiopharmaceuticals for diagnostic imaging.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Iodo-2-(6-iododec-5-EN-5-YL)benzene involves its interaction with molecular targets through its iodine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function. The pathways involved may include halogen bonding and electrophilic aromatic substitution .

Comparison with Similar Compounds

Properties

CAS No.

324743-17-1

Molecular Formula

C16H22I2

Molecular Weight

468.15 g/mol

IUPAC Name

1-iodo-2-(6-iododec-5-en-5-yl)benzene

InChI

InChI=1S/C16H22I2/c1-3-5-9-13(15(17)11-6-4-2)14-10-7-8-12-16(14)18/h7-8,10,12H,3-6,9,11H2,1-2H3

InChI Key

VCSBHJRMCRNUFG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=C(CCCC)I)C1=CC=CC=C1I

Origin of Product

United States

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